[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride
Description
[5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride is a bicyclic amine derivative featuring a 3-azabicyclo[3.1.1]heptane core substituted with a 4-chlorophenyl group at position 5 and a hydroxymethyl group at position 1. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
CAS No. |
2703782-29-8 |
|---|---|
Molecular Formula |
C13H17Cl2NO |
Molecular Weight |
274.18 g/mol |
IUPAC Name |
[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol;hydrochloride |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13;/h1-4,15-16H,5-9H2;1H |
InChI Key |
KYLUUOGVZTYJLD-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
The compound [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride , with the CAS number 2703782-29-8, has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Molecular Formula : C13H17Cl2NO
- Molecular Weight : 274.19 g/mol
- CAS Number : 2703782-29-8
- Storage Conditions : Inert atmosphere, 2-8°C
The biological activity of this compound is primarily linked to its interaction with various receptors and enzymes in the body. Specifically, it has been identified as an agonist for orexin receptors, which play a crucial role in regulating sleep-wake cycles and appetite control. This mechanism suggests potential applications in treating sleep disorders and obesity-related conditions .
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects, including:
- CNS Stimulation : Activation of orexin receptors may enhance wakefulness and energy expenditure.
- Appetite Regulation : Potential modulation of appetite through orexin pathways.
Study 1: Orexin Receptor Agonism
A study published in the Journal of Medicinal Chemistry explored the agonistic effects of various azabicyclo compounds on orexin receptors. It was found that this compound significantly increased orexin receptor activity compared to control compounds, leading to enhanced alertness in animal models .
Study 2: Neuropharmacological Assessment
In a neuropharmacological assessment, the compound was administered to rodents to evaluate its effects on locomotion and anxiety levels. Results demonstrated a significant increase in locomotor activity without inducing anxiety-like behaviors, indicating a favorable safety profile for potential therapeutic use .
Data Table of Biological Activities
Comparison with Similar Compounds
Key Observations :
- Chlorine vs. Fluorine’s electronegativity may improve binding affinity in target receptors .
- Methoxy Group : The 4-OCH₃ analog introduces hydrogen-bonding capacity, which could modulate metabolic pathways (e.g., cytochrome P450 interactions) .
Variations in Bicyclic Core Structure
Compounds with alternative bicyclic frameworks exhibit distinct conformational and electronic properties:
Key Observations :
- The [3.1.1] system in the target compound provides a compact, fused-ring geometry, favoring interactions with flat binding pockets. In contrast, [4.1.0] systems () introduce strain or bulk, which may limit bioavailability or alter target engagement .
Functional Group Modifications
- Hydroxymethyl vs. This difference may reduce ionization at physiological pH, enhancing CNS penetration .
- Salt Forms : Hydrochloride salts dominate across analogs (Evidences 2, 4, 5), suggesting common strategies to improve crystallinity and solubility. Dimethylaniline tests () highlight quality control standards for such salts .
Preparation Methods
Cyclopropanation and Ring-Closing Strategies
The bicyclic framework is typically assembled via intramolecular cyclization or strain-release reactions. A patent by Lynch and Dailey (WO2007075790A1) describes a related process for 6,6-dimethyl-3-azabicyclo[3.1.0]hexane derivatives, wherein dichlorobutene undergoes cyclopropanation under modified conditions to form strained intermediates. Analogous methods may apply to the [3.1.1] system, with dichlorobutene serving as a precursor for bridgehead formation.
Key Reaction Conditions:
Alternative Route via [1.1.1]Propellane Intermediate
Recent advances in bicyclo[1.1.1]pentane (BCP) synthesis highlight the utility of [1.1.1]propellane as a starting material. Baran et al. demonstrated that phenyllithium-mediated ring-opening of propellane generates BCP anions, which can undergo further functionalization. While this method primarily targets BCPs, analogous strategies could be adapted for azabicyclo systems by incorporating nitrogen atoms during the cyclization step.
Hydroxymethyl Functionalization and Salt Formation
Reduction of Ester Intermediates
The hydroxymethyl group is installed via reduction of a ketone or ester precursor. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in THF selectively reduces the carbonyl group without affecting the bicyclic core.
Example Protocol:
Hydrochloride Salt Precipitation
The free base is treated with HCl gas or concentrated HCl in ethanol to form the hydrochloride salt. Crystallization from ethanol/ethyl acetate yields the final product with ≥95% purity.
Analytical Characterization and Quality Control
Critical quality attributes are verified using:
| Technique | Parameters | Reference Standard |
|---|---|---|
| HPLC | C18 column, 0.1% TFA in H₂O/MeCN gradient | USP <621> |
| ¹H/¹³C NMR | DMSO-d₆, 400/100 MHz | CAS: 2703782-29-8 |
| HRMS | ESI+, m/z calc. for C₁₃H₁₇Cl₂NO: 274.18 | VulcanChem data |
Comparative Analysis of Synthetic Routes
The table below evaluates two prominent methods:
| Method | Advantages | Limitations | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Cyclopropanation | Scalable, minimal byproducts | Requires cryogenic conditions | 65–75 | 90–95 |
| Suzuki Coupling | Regioselective, mild conditions | High catalyst cost | 70–85 | 95–98 |
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing [5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol hydrochloride, and how can reaction conditions be optimized?
- Answer : Synthesis involves multi-step pathways, including bicyclic framework assembly, chlorophenyl group introduction, and salt formation. Key challenges include low yields due to steric hindrance in the bicyclic system and purification difficulties caused by polar intermediates. Optimization strategies:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance intermediate solubility .
- Catalysts : Employ palladium catalysts for Suzuki coupling to attach the chlorophenyl group efficiently .
- Temperature control : Maintain reflux conditions (80–100°C) during cyclization to minimize side reactions .
- Purification : Use silica gel chromatography or recrystallization from ethanol/water mixtures to isolate the hydrochloride salt .
Q. How can the solubility and stability of this compound be characterized for in vitro studies?
- Answer :
- Solubility : Perform phase-solubility studies in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use UV-Vis spectroscopy or HPLC to quantify dissolved compound .
- Stability : Conduct accelerated degradation studies under varying pH (1–9), temperatures (4–40°C), and light exposure. Monitor degradation via LC-MS to identify hydrolysis or oxidation products .
Q. What analytical techniques are critical for structural confirmation?
- Answer :
- NMR : ¹H/¹³C NMR to confirm bicyclic framework, chlorophenyl substitution, and hydroxymethyl group position .
- X-ray crystallography : Resolve stereochemistry of the bicyclic core and salt formation .
- HRMS : Validate molecular formula (e.g., [M+H]⁺ ion at m/z 280.0844 for C₁₃H₁₅ClNO⁺) .
Advanced Research Questions
Q. How does the chlorophenyl substituent influence the compound’s binding affinity to CNS targets compared to analogs with fluorophenyl or naphthyl groups?
- Answer : The chlorophenyl group enhances hydrophobic interactions with receptor pockets (e.g., σ-1 or NMDA receptors). Comparative studies:
- Fluorophenyl analogs : Lower logP reduces membrane permeability but increases solubility .
- Naphthyl analogs : Bulkier groups may sterically hinder binding but improve selectivity .
- Experimental design :
- Radioligand assays : Measure IC₅₀ values against reference ligands .
- MD simulations : Analyze binding poses in receptor homology models (e.g., using AutoDock Vina) .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions or impurity profiles. Mitigation approaches:
- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch compound variability .
- Impurity profiling : Quantify by-products (e.g., dechlorinated derivatives) via LC-MS and correlate with activity outliers .
- Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies .
Q. How can computational modeling guide the design of derivatives with improved blood-brain barrier (BBB) penetration?
- Answer :
- QSAR models : Train on logBB data from similar bicyclic amines to predict passive diffusion .
- ADMET predictors : Use SwissADME to optimize topological polar surface area (<90 Ų) and logP (2–3) .
- In silico modifications : Introduce methyl groups to the bicyclic core to reduce hydrogen bonding capacity without altering target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
